2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
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Overview
Description
The compound 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a complex organic molecule that appears to be related to a class of compounds with potential applications in agriculture and medicine. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, which can offer insights into the properties and potential applications of the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, often starting with the coupling of core structural units followed by various functional group transformations. For instance, the synthesis of N-(4,6-dichloropyrimidine-2-yl)benzamide involved confirming the structure through spectral analysis such as 1H NMR, 13C NMR, HRMS, IR, and single-crystal X-ray diffraction . Similarly, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was achieved by coupling two key intermediates and characterized by spectral analyses . These methods could be adapted for the synthesis of the compound , with particular attention to the chlorination pattern and the pyrido[2,3-d]pyrimidin-3(4H)-yl moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction, which provides detailed information about the crystal system, space group, and intermolecular interactions such as hydrogen bonding . Additionally, computational methods like DFT calculations have been employed to predict optimized geometries and vibrational frequencies, which are in strong agreement with experimental data . These techniques would be essential for analyzing the molecular structure of this compound, particularly to understand its conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and electronic properties. For example, the presence of amide and chloropyrimidine groups suggests potential reactivity in nucleophilic substitution reactions or as ligands in coordination chemistry . The docking studies mentioned in the synthesis of related compounds indicate that these molecules could interact with biological targets, which is a form of chemical reactivity at the molecular level . These insights could guide the exploration of chemical reactions involving the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The crystal structure analysis provides information on the density and molecular packing, which can affect solubility and stability . Spectral analyses, such as IR, NMR, and UV-Vis, offer data on the functional groups present and their electronic environment . The NLO properties suggest potential applications in materials science for the development of optical devices . These analyses would be critical for a comprehensive understanding of the physical and chemical properties of this compound.
Scientific Research Applications
Nonaqueous Capillary Electrophoresis
A study developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, showcasing an application in quality control and analysis of pharmaceutical compounds (Lei Ye et al., 2012).
Histone Deacetylase Inhibition
Research into N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) highlights its role as a histone deacetylase (HDAC) inhibitor, suggesting its potential in cancer therapy through the modulation of gene expression (Nancy Z. Zhou et al., 2008).
Synthesis of Tetrahydrobenzothienopyrimidine Derivatives
A study on the synthesis of tetrahydrobenzothienopyrimidine derivatives under microwave irradiation provides insights into novel methods of synthesizing complex heterocyclic compounds, which could have applications in developing new pharmaceuticals (A. A. Abdalha et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,4-dichloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O2/c1-12-10-15(28-13(2)26-20-17(22(28)30)4-3-9-25-20)6-8-19(12)27-21(29)16-7-5-14(23)11-18(16)24/h3-11H,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRWSHANUTZGDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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